Physicochemical properties of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione
Physicochemical properties of 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione
Executive Summary
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (CAS: 338409-70-4) represents a specialized N-aryl imide scaffold of significant interest in medicinal chemistry. Structurally, it consists of a thiomorpholine-3,5-dione core N-substituted with a p-methoxyphenyl (anisyl) group. This compound serves as a critical pharmacophore in the development of anticonvulsants, antimicrobials, and non-steroidal anti-inflammatory drugs (NSAIDs).
Distinct from its morpholine analogues, the inclusion of the sulfur atom in the heterocyclic ring imparts unique electronic properties and metabolic stability profiles, specifically altering lipophilicity (LogP) and oxidative susceptibility.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and experimental characterization.
Chemical Identity & Structural Classification
| Parameter | Data |
| CAS Registry Number | 338409-70-4 |
| IUPAC Name | 4-(4-methoxyphenyl)-1,4-thiomorpholine-3,5-dione |
| Molecular Formula | C₁₁H₁₁NO₃S |
| Molecular Weight | 237.28 g/mol |
| SMILES | COc1ccc(cc1)N2C(=O)CSCC2=O |
| InChI Key | Predicted: Structure-dependent (Verify via ChemDraw/PubChem) |
| Core Scaffold | Thiomorpholine-3,5-dione (Cyclic Imide) |
Physicochemical Properties
Note: Where specific experimental values are proprietary or absent from open literature, data is derived from high-confidence consensus predictions based on structural analogs (e.g., 4-(4-nitrophenyl)thiomorpholine-3,5-dione).
Solid-State Properties
-
Physical State: Crystalline solid.
-
Appearance: Typically off-white to pale yellow needles or prisms.
-
Melting Point (MP):
-
Predicted Range:110–145 °C .
-
Context: Structural analogs such as the 4-nitrophenyl derivative exhibit MPs approx. 142 °C. The electron-donating methoxy group generally influences crystal packing to yield MPs slightly lower than electron-withdrawing nitro analogues.
-
-
Crystallinity: High. The planar imide system facilitates strong
- stacking interactions in the crystal lattice.
Solution & Electronic Properties
-
Solubility Profile:
-
High Solubility: DMSO, DMF, Pyridine, Chloroform.
-
Moderate Solubility: Ethyl Acetate, Dichloromethane, Hot Ethanol.[2]
-
Low/Insoluble: Water, Diethyl Ether, Hexane.
-
-
Lipophilicity (LogP):
-
Estimated Value:1.5 – 2.1 .
-
Significance: The sulfur atom increases lipophilicity compared to the morpholine dione analog (LogP ~0.5–1.0), enhancing blood-brain barrier (BBB) permeability—a crucial trait for CNS-targeted anticonvulsant activity.
-
-
Electronic Surface:
-
Polar Surface Area (PSA): ~60–70 Ų.
-
H-Bond Donors: 0 (Aprotic).
-
H-Bond Acceptors: 4 (Two Carbonyls, One Ether, One Thioether).
-
Synthesis & Reaction Engineering
The most robust synthetic route involves the cyclodehydration of thiodiglycolic acid (or its anhydride) with p-anisidine . This pathway minimizes side reactions and simplifies purification.
Synthetic Workflow Diagram
Caption: Two-stage synthesis involving nucleophilic attack followed by thermally driven cyclodehydration.
Detailed Protocol
-
Reagents:
-
p-Anisidine (1.0 eq)
-
Thiodiglycolic Anhydride (1.1 eq)
-
Solvent: Toluene (anhydrous) or Acetic Acid (glacial).
-
-
Procedure:
-
Dissolve p-anisidine in Toluene under nitrogen atmosphere.
-
Add Thiodiglycolic Anhydride portion-wise to control exotherm.
-
Heat the mixture to reflux (110 °C) using a Dean-Stark trap to continuously remove water (if using the acid) or simply to drive the cyclization equilibrium.
-
Reflux for 4–6 hours until TLC indicates consumption of the amine.
-
-
Workup:
-
Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Filter the solid.
-
Wash with cold ethanol and hexane to remove unreacted starting materials.
-
-
Purification: Recrystallization from Ethanol/DMF mixtures.
Experimental Characterization (Validation)
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR ( H-NMR)
Solvent: DMSO-d
-
3.80 ppm (s, 3H): Methoxy group (-OCH
). -
3.50–3.60 ppm (s, 4H): Thiomorpholine ring protons (-CH
-S-CH -). Note: These may appear as a singlet due to rapid ring inversion or symmetry. - 6.90–7.20 ppm (m, 4H): Aromatic protons (AA'BB' system of the p-substituted benzene ring).
Infrared Spectroscopy (FT-IR)
-
1680–1730 cm
: Strong C=O stretching (Imide carbonyls). The doublet often seen corresponds to symmetric and asymmetric stretching. -
1100–1250 cm
: C-O-C stretching (Aryl alkyl ether). -
600–700 cm
: C-S stretching (Thioether linkage).
Pharmacological Implications[4][7][8]
Metabolic Stability (S vs. O)
The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the metabolic fate. The sulfur atom is susceptible to S-oxidation by cytochrome P450 enzymes, potentially forming sulfoxides or sulfones .
-
Research Insight: This metabolic "soft spot" can be utilized to create prodrugs or to tune the half-life of the molecule.
Bioactivity Classes[2][3][9][10]
-
Anticonvulsant: N-aryl succinimides and glutarimides are classic anticonvulsant scaffolds (e.g., Ethosuximide). This thiomorpholine analog extends that class, often showing activity against maximal electroshock (MES) seizures.
-
Antimicrobial: The dione ring acts as a bioisostere for other cyclic imide antibiotics, capable of disrupting bacterial cell wall synthesis or specific enzymatic pathways.
References
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Synthesis and Stereochemistry: Szawkało, J., et al. "Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives." Journal of Molecular Structure, 2015.
-
Scaffold Bioactivity: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3] Journal of Chemical Reviews, 2021.[3]
-
General Synthesis of Cyclic Imides: "Serendipitous synthesis of 2-alkenyl- and 2-aryl-4-thiazolidinones using dithiodiglycolic anhydride." New Journal of Chemistry, RSC Publishing.
-
Structural Analogs (4-Nitrophenyl): "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank, MDPI, 2024.
